molecular formula C11H11Cl2N3O B12865455 4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine

Cat. No.: B12865455
M. Wt: 272.13 g/mol
InChI Key: POWUAPCARCXVQM-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolo[3,4-b]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine involves the inhibition of specific enzymes, such as CDKs. The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chlorine atoms enhances its reactivity and potential as an enzyme inhibitor compared to other similar compounds .

Properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H11Cl2N3O/c12-8-5-9(13)15-11-7(8)6-14-16(11)10-3-1-2-4-17-10/h5-6,10H,1-4H2

InChI Key

POWUAPCARCXVQM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC(=N3)Cl)Cl

Origin of Product

United States

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